molecular formula C24H29N5O4 B2555246 5-(3-methoxypropyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021095-80-6

5-(3-methoxypropyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2555246
CAS No.: 1021095-80-6
M. Wt: 451.527
InChI Key: LLPGIVPJVJPIBL-UHFFFAOYSA-N
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Description

5-(3-methoxypropyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex heterocyclic compound This compound features a pyrazolo[4,3-c]pyridine core, which is a fused bicyclic system containing both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxypropyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyrazole and pyridine derivatives under specific conditions. For instance, the reaction of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives with various reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxypropyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(3-methoxypropyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3-methoxypropyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one lies in its specific combination of functional groups and the pyrazolo[4,3-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-methoxypropyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-3-21(30)27-11-13-28(14-12-27)23(31)19-16-26(10-7-15-33-2)17-20-22(19)25-29(24(20)32)18-8-5-4-6-9-18/h4-6,8-9,16-17H,3,7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPGIVPJVJPIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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